CB1/2 agonist 3
CAS No.:
Cat. No.: VC16647968
Molecular Formula: C25H41NO2
Molecular Weight: 387.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H41NO2 |
|---|---|
| Molecular Weight | 387.6 g/mol |
| IUPAC Name | N-cyclopropyl-11-(3-pentylphenoxy)undecanamide |
| Standard InChI | InChI=1S/C25H41NO2/c1-2-3-10-14-22-15-13-16-24(21-22)28-20-12-9-7-5-4-6-8-11-17-25(27)26-23-18-19-23/h13,15-16,21,23H,2-12,14,17-20H2,1H3,(H,26,27) |
| Standard InChI Key | ZWANZUMSTXYAJD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=CC(=CC=C1)OCCCCCCCCCCC(=O)NC2CC2 |
Introduction
Chemical Identity and Structural Properties
CB1/2 agonist 3 (CAS 2772655-86-2) is a synthetic small molecule with the molecular formula and a molecular weight of 387.6 g/mol . Its structure features a carbamate group linked to a long aliphatic chain and a substituted phenyl moiety, as represented by the SMILES string:
.
Solubility and Stability
The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 8 mg/mL (20.64 mM), requiring sonication for full dissolution . Stability is maintained under dry conditions, with storage recommendations emphasizing protection from moisture and shipment on blue ice .
Pharmacological Profile
Receptor Affinity and Functional Activity
CB1/2 agonist 3 displays nuanced interactions with cannabinoid receptors:
-
hCB1 Activation: Partial induction of GTPγS binding (EC50 = 30.99 nM) .
-
hCB2 Modulation: Weak inhibition of GTPγS binding (EC50 = 1.28 nM) .
-
Antagonistic Activity: Suppresses CP-55940-induced CB1/CB2 agonism with a Kb of 78.17 nM .
Table 1: Key Pharmacological Parameters
| Parameter | hCB1-CHO Cells | hCB2-CHO Cells |
|---|---|---|
| EC50 (Agonism) | 30.99 nM | 1.28 nM |
| Kb (vs. CP-55940) | 78.17 nM | N/A |
Mechanism of Action and Signaling Bias
Dual Agonist-Antagonist Behavior
The compound’s partial agonism at hCB1 and inhibitory effects at hCB2 suggest receptor-specific signaling bias. Unlike balanced agonists like CP55,940, which robustly activate both G protein and β-arrestin pathways, CB1/2 agonist 3 exhibits preferential coupling to Gαi/o proteins over β-arrestin recruitment . This bias aligns with observations that ligands with distinct structural motifs drive divergent receptor conformations, altering downstream effector engagement .
Competitive Binding Dynamics
CB1/2 agonist 3 competes with classical agonists like CP-55940 for orthosteric binding sites, as evidenced by its ability to reverse CP-55940-mediated GTPγS binding in hCB1-CHO cells . This competitive antagonism may stem from steric hindrance or allosteric modulation, though structural studies are needed to confirm this hypothesis.
Research Applications in Neurological Disorders
Neuropathic Pain Models
The compound’s high hCB2 affinity positions it as a candidate for treating neuropathic pain, where CB2 activation attenuates neuroinflammation without psychoactive side effects . Preclinical studies using analogous ligands (e.g., JWH133) demonstrate reduced microglial activation and cytokine release, suggesting CB1/2 agonist 3 could mimic these effects .
Neurodegenerative Diseases
In Huntington’s disease models, cannabinoid agonists modulate striatal neuron survival via CB1-dependent ERK1/2 phosphorylation . CB1/2 agonist 3’s partial agonism may offer a safer profile by avoiding overactivation of pro-apoptotic pathways linked to full agonists.
Comparative Analysis with Classical Agonists
Table 2: Signaling Profiles of Select Cannabinoid Ligands
| Ligand | CB1 EC50 (nM) | CB2 EC50 (nM) | β-Arrestin Recruitment | Therapeutic Bias |
|---|---|---|---|---|
| CB1/2 agonist 3 | 30.99 | 1.28 | Low | Gαi/o preference |
| CP55,940 | 0.6 | 0.7 | High | Balanced |
| WIN55,212-2 | 1.9 | 3.3 | Moderate | GIRK preference |
CB1/2 agonist 3’s functional selectivity contrasts with CP55,940’s balanced signaling and WIN55,212-2’s GIRK channel bias . This divergence underscores its potential to minimize adverse effects like receptor internalization and tolerance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume